molecular formula C11H15NSi B8732950 trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

Katalognummer: B8732950
Molekulargewicht: 189.33 g/mol
InChI-Schlüssel: PBDNIOPZROFNME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. The presence of the trimethylsilanylethynyl group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and stability.

Eigenschaften

Molekularformel

C11H15NSi

Molekulargewicht

189.33 g/mol

IUPAC-Name

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane

InChI

InChI=1S/C11H15NSi/c1-10-5-6-11(12-9-10)7-8-13(2,3)4/h5-6,9H,1-4H3

InChI-Schlüssel

PBDNIOPZROFNME-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-2-bromopyridine and trimethylsilylacetylene.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, commonly known as the Sonogashira coupling reaction. The reaction mixture includes a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.

    Procedure: The 5-methyl-2-bromopyridine is reacted with trimethylsilylacetylene in the presence of the catalysts and base, typically in an inert atmosphere like nitrogen or argon. The reaction is usually conducted at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

For industrial-scale production, the process is similar but optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. Continuous flow reactors may be used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like halides or organometallic compounds under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium or nickel catalysts, along with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Wissenschaftliche Forschungsanwendungen

trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane involves its interaction with various molecular targets. The trimethylsilyl group can be cleaved under specific conditions, allowing the compound to participate in further chemical reactions. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Trimethylsilanylethynylpyridine: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.

    5-Methyl-2-ethynylpyridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.

    2-Bromo-5-methylpyridine: A precursor in the synthesis of trimethyl-[2-(5-methylpyridin-2-yl)ethynyl]silane, with different chemical properties.

Uniqueness

This compound is unique due to the presence of both the methyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.